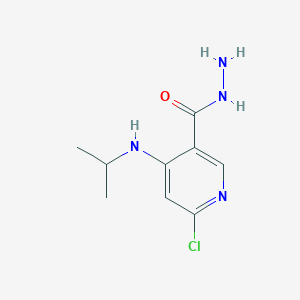

6-Chloro-4-(isopropylamino)nicotinohydrazide

Descripción general

Descripción

“6-Chloro-4-(isopropylamino)nicotinohydrazide” is a chemical compound with the molecular formula C9H13ClN4O . It is related to Atrazine, a widely used herbicide .

Molecular Structure Analysis

The InChI code for “6-Chloro-4-(isopropylamino)nicotinohydrazide” is 1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) . This indicates the presence of a chlorine atom, an isopropylamino group, and a nicotinohydrazide group in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

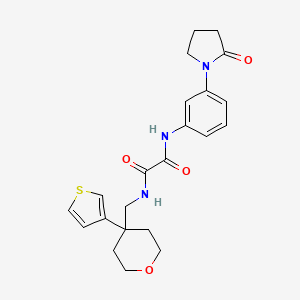

The research on similar compounds, such as those involving hydrazide derivatives, reveals significant antimicrobial activities. For example, the synthesis of novel amino acid hydrazide derivatives has been reported, where these compounds were tested for their antimicrobial activity against various bacteria, showing promising results compared to standard treatments like ampicillin (Khattab, 2005). This suggests that 6-Chloro-4-(isopropylamino)nicotinohydrazide could potentially be explored for similar antimicrobial applications.

Environmental Impact and Degradation

Another area of interest is the environmental impact and degradation of triazine herbicides, closely related in structure to the compound . Studies have investigated the degradation pathways and environmental fate of atrazine, a triazine herbicide, highlighting the significance of understanding the chemical stability and breakdown products in ecological systems (Arnold et al., 1995). These findings can be crucial for assessing the environmental safety and degradation mechanisms of 6-Chloro-4-(isopropylamino)nicotinohydrazide.

Potential for Photoaffinity Labeling

The use of azido-atrazine for photoaffinity labeling in chloroplast membranes to identify herbicide receptor proteins illustrates an innovative application of chemical probes for biological research (Pfister et al., 1981). This method could potentially be adapted to study the interaction of 6-Chloro-4-(isopropylamino)nicotinohydrazide with biological targets, providing insights into its mechanism of action at the molecular level.

Propiedades

IUPAC Name |

6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVDSEWWEHKHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(isopropylamino)nicotinohydrazide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)